Kushenol A

Overview

Description

Scientific Research Applications

Kushenol A has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Kushenol A, a flavonoid antioxidant, primarily targets tyrosinase and alpha-glucosidase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, the pigment responsible for skin color . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars .

Mode of Action

This compound acts as a non-competitive inhibitor of tyrosinase, blocking the conversion of L-tyrosine to L-DOPA . This inhibition can lead to skin whitening effects, as it reduces melanin production . Additionally, this compound exhibits inhibitory effects on alpha-glucosidase , which could potentially influence carbohydrate metabolism.

Biochemical Pathways

It’s known that this compound can upregulate the activation ofNrf2 and Akt in the PI3K-Akt signaling pathway . This pathway plays a key role in cellular processes such as cell growth, proliferation, and survival .

Result of Action

This compound has been shown to have anti-inflammatory and anti-oxidative stress activities . It can suppress the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . Additionally, this compound can prevent DNA damage and cell death by upregulating the endogenous antioxidant defense system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and anti-oxidative stress effects were observed in specific cell culture conditions . .

Safety and Hazards

Kushenol A is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a risk of serious damage to health by prolonged exposure . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment such as a NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended when handling this compound .

Future Directions

While the specific future directions for Kushenol A research are not mentioned in the search results, its potential applications in cosmetics for skin whitening and aging suggest that future research could focus on further understanding its mechanism of action and optimizing its use in these areas .

Biochemical Analysis

Biochemical Properties

Kushenol A is a non-competitive inhibitor of the enzyme tyrosinase, blocking the conversion of L-tyrosine to L-DOPA . It also exhibits inhibitory effects on alpha-glucosidase and beta-amylase . These interactions suggest that this compound can influence various biochemical reactions by interacting with these enzymes.

Cellular Effects

This compound has shown considerable cytotoxic effects against non-small cell lung cancer (NSCLC) cells . It exhibits IC50 values of 5.3 μg/ml and 20.5 μg/ml for A549 and NCI‐H226 cells, respectively . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as tyrosinase and alpha-glucosidase . By inhibiting these enzymes, this compound can prevent the conversion of L-tyrosine to L-DOPA and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

It has been observed that this compound shows considerable cytotoxic effects against NSCLC cells over a 24-hour period .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interactions with enzymes like tyrosinase and alpha-glucosidase

Preparation Methods

Kushenol A is primarily isolated from the roots of Sophora flavescens through various chromatographic techniques . The extraction process typically involves the use of organic solvents such as methanol or ethanol . The crude extract is then subjected to column chromatography using silica gel or C-18 resins to purify the compound .

Chemical Reactions Analysis

Kushenol A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Kushenol A is compared with other prenylated flavonoids such as:

Properties

IUPAC Name |

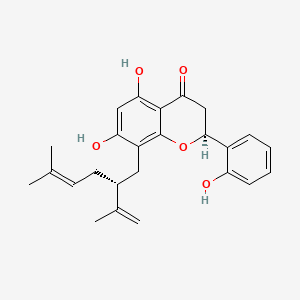

(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3/t16-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMVWVBHWHRGD-MWTRTKDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318374 | |

| Record name | Kushenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99217-63-7 | |

| Record name | Kushenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99217-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kushenol A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LW4HSS6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)